molecular formula C23H24N2O2 B5942234 [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone

[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone

Cat. No.: B5942234
M. Wt: 360.4 g/mol
InChI Key: DKQJSVJIJNYAJC-FCHUYYIVSA-N
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Description

[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an aminomethyl group attached to a phenyl ring, a hydroxy group on a naphthalenyl ring, and a piperidinyl ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the aminomethylphenyl intermediate: This step involves the reaction of a phenyl compound with formaldehyde and ammonia to introduce the aminomethyl group.

    Synthesis of the hydroxy-naphthalenyl intermediate: This involves the hydroxylation of a naphthalene derivative under controlled conditions.

    Coupling reaction: The final step involves coupling the aminomethylphenyl intermediate with the hydroxy-naphthalenyl intermediate in the presence of a piperidinyl ring under specific reaction conditions such as temperature, pH, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.

    Reduction: The aminomethyl group can be reduced to a primary amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group may facilitate binding to specific sites, while the hydroxy and piperidinyl groups contribute to the overall stability and activity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone apart is its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for modifications, making it a valuable compound in research and industry.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c24-14-16-5-7-18(8-6-16)23(27)25-12-11-21(22(26)15-25)20-10-9-17-3-1-2-4-19(17)13-20/h1-10,13,21-22,26H,11-12,14-15,24H2/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJSVJIJNYAJC-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4=CC=C(C=C4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4=CC=C(C=C4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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